molecular formula C9H8Br2O3 B088317 3-(3,5-Dibromo-4-hydroxyphenyl)propanoic acid CAS No. 13811-12-6

3-(3,5-Dibromo-4-hydroxyphenyl)propanoic acid

Cat. No.: B088317
CAS No.: 13811-12-6
M. Wt: 323.97 g/mol
InChI Key: RYXMOITYFVDWIR-UHFFFAOYSA-N
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Description

3-(3,5-Dibromo-4-hydroxyphenyl)propanoic acid is a halogenated aromatic compound characterized by a propanoic acid backbone linked to a 3,5-dibromo-4-hydroxyphenyl group. This structure confers unique physicochemical properties, including increased lipophilicity due to bromine substituents, which may enhance membrane permeability and bioactivity. The compound has been synthesized via bromination of precursor molecules, such as methyl-[2-hydroxyimino-3-(4-hydroxyphenyl)]-propionate, as detailed in synthetic protocols .

Properties

IUPAC Name

3-(3,5-dibromo-4-hydroxyphenyl)propanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8Br2O3/c10-6-3-5(1-2-8(12)13)4-7(11)9(6)14/h3-4,14H,1-2H2,(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RYXMOITYFVDWIR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=C(C(=C1Br)O)Br)CCC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8Br2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50347497
Record name 3-(3,5-Dibromo-4-hydroxyphenyl)propanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50347497
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

323.97 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

13811-12-6
Record name 3,5-Dibromo-4-hydroxybenzenepropanoic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=13811-12-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3-(3,5-Dibromo-4-hydroxyphenyl)propanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50347497
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Direct Bromination with Bromine in Acetic Acid

The most widely reported method involves dissolving 3-(4-hydroxyphenyl)propanoic acid in glacial acetic acid and adding liquid bromine dropwise at 0–5°C. The reaction proceeds under vigorous stirring for 24 hours, followed by quenching in ice water to precipitate the product.

Reaction Conditions

  • Solvent: Glacial acetic acid (20 mL/g substrate)

  • Bromine stoichiometry: 2.2 equivalents (to ensure complete di-bromination)

  • Temperature: 0°C → room temperature (ramped over 2 hours)

  • Catalyst: None required, though FeBr₃ (5 mol%) accelerates the reaction.

Purification
The crude product is recrystallized from a 3:1 ethanol-water mixture, yielding white crystalline solids. Typical yields range from 70% to 85%, with purity exceeding 95% by HPLC.

Catalytic Bromination Using Iron(III) Bromide

Iron(III) bromide (FeBr₃) enhances reaction efficiency by polarizing bromine molecules, facilitating electrophilic attack. This method reduces side products like mono-brominated derivatives.

Procedure

  • Dissolve 3-(4-hydroxyphenyl)propanoic acid (10 mmol) in dichloromethane (DCM, 50 mL).

  • Add FeBr₃ (0.5 mmol) and bromine (22 mmol) dropwise at 0°C.

  • Reflux for 6 hours, then concentrate under vacuum.

  • Purify via silica gel chromatography (hexane:ethyl acetate, 4:1).

Outcomes

  • Yield: 80–90%

  • Selectivity: >99% di-brominated product (confirmed by ¹H NMR).

Alternative Synthetic Routes

Coupling Reactions from Brominated Aromatic Precursors

A less common approach involves Suzuki-Miyaura coupling between 3,5-dibromo-4-hydroxyphenylboronic acid and acrylic acid derivatives. While this method offers precise control over substitution patterns, it requires palladium catalysts and inert conditions, increasing complexity and cost.

Example Protocol

  • Reactants: 3,5-Dibromo-4-hydroxyphenylboronic acid (1 equiv), methyl acrylate (1.2 equiv)

  • Catalyst: Pd(PPh₃)₄ (5 mol%)

  • Base: K₂CO₃ (2 equiv)

  • Solvent: DMF/H₂O (4:1) at 80°C for 12 hours.

  • Yield: 65–70% after hydrolysis of the ester.

Optimization of Reaction Conditions

Temperature and Stoichiometry Effects

Excess bromine (>2.2 equiv) risks over-bromination, while temperatures above 25°C promote side reactions. Optimal conditions balance stoichiometry and thermal control:

ParameterOptimal RangeEffect on Yield
Bromine (equiv)2.0–2.2Maximizes di-bromination
Temperature (°C)0–25Minimizes decomposition
Reaction Time (h)12–24Ensures completion

Solvent Selection

Polar aprotic solvents (e.g., DCM, acetic acid) enhance bromine solubility and reaction homogeneity. Non-polar solvents like toluene reduce reaction rates by 40%.

Purification and Characterization

Recrystallization Methods

Recrystallization from ethanol-water (3:1) removes unreacted starting material and mono-brominated byproducts. Melting point analysis (mp 162–164°C) confirms purity.

Spectroscopic Analysis

  • ¹H NMR (400 MHz, DMSO-d₆): δ 7.45 (s, 2H, Ar-H), 5.20 (s, 1H, -OH), 2.85 (t, 2H, CH₂), 2.45 (t, 2H, CH₂).

  • IR (KBr): 3200 cm⁻¹ (-OH), 1700 cm⁻¹ (C=O), 590 cm⁻¹ (C-Br).

Comparative Analysis of Synthesis Methods

MethodYield (%)Purity (%)Cost (Relative)Scalability
Direct Bromination8598LowHigh
Catalytic Bromination9099ModerateModerate
Suzuki Coupling7095HighLow

Direct bromination in acetic acid remains the most cost-effective and scalable approach, whereas catalytic methods offer marginal yield improvements at higher costs.

Industrial-Scale Production Considerations

Large-scale synthesis prioritizes solvent recovery and catalyst recycling. Continuous flow reactors reduce bromine handling risks and improve heat dissipation, achieving throughputs of 50 kg/batch with 82% yield .

Chemical Reactions Analysis

Types of Reactions

3-(3,5-Dibromo-4-hydroxyphenyl)propanoic acid can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a palladium catalyst are typically used.

    Substitution: Nucleophiles like ammonia (NH3) or alkyl halides (R-X) can be used under basic conditions to facilitate substitution reactions.

Major Products Formed

    Oxidation: Formation of 3-(3,5-Dibromo-4-oxophenyl)propanoic acid.

    Reduction: Formation of 4-hydroxyphenylpropanoic acid.

    Substitution: Formation of 3-(3,5-Diamino-4-hydroxyphenyl)propanoic acid or other substituted derivatives depending on the nucleophile used.

Scientific Research Applications

3-(3,5-Dibromo-4-hydroxyphenyl)propanoic acid has several applications in scientific research:

Mechanism of Action

The mechanism of action of 3-(3,5-Dibromo-4-hydroxyphenyl)propanoic acid involves its interaction with specific molecular targets. The hydroxyl group can form hydrogen bonds with active sites of enzymes, while the bromine atoms can participate in halogen bonding, enhancing the compound’s binding affinity. These interactions can modulate the activity of enzymes and other proteins, leading to various biological effects .

Comparison with Similar Compounds

Comparison with Structural Analogs

Table 1: Structural Comparison of Halogenated Phenylpropanoic Acid Derivatives
Compound Name Substituents on Phenyl Ring Halogen Type Key Functional Groups Synthesis Method Source
3-(3,5-Dibromo-4-hydroxyphenyl)propanoic acid 3,5-Br, 4-OH Bromine Propanoic acid Bromination of precursor Synthetic, Marine algae
3-(3,5-Dichloro-4-hydroxyphenyl)propanoic acid (Compound 1, ) 3,5-Cl, 4-OH Chlorine Propanoic acid Microbial biosynthesis Marine actinomycetes
3-(4-Hydroxy-3-nitrophenyl)propanoic acid 4-OH, 3-NO₂ None Nitro, propanoic acid Not specified Laboratory synthesis
(R)-2-Amino-3-(3,5-dibromo-4-hydroxyphenyl)propanoic acid 3,5-Br, 4-OH Bromine Amino acid Not specified Synthetic
3-(3′,4′-Dihydroxyphenyl)propanoic acid 3′,4′-OH None Propanoic acid Microbial metabolism Gut microbiota

Key Observations :

  • Bromination vs.
  • Functional Group Impact: The nitro group in 3-(4-hydroxy-3-nitrophenyl)propanoic acid introduces electron-withdrawing effects, altering reactivity compared to electron-donating hydroxyl or bromine groups .
  • Amino Acid Derivatives: The addition of an amino group (as in ) shifts the compound’s polarity and biological targets, enabling applications in receptor-specific studies.
Table 2: Bioactivity Comparison
Compound Name Antimicrobial Activity Anticancer Activity Other Bioactivities Reference
This compound Not directly reported Inhibits cancer cell lines* Potential ecological defense
3-(3,5-Dichloro-4-hydroxyphenyl)propanoic acid (Compound 1) Active against E. coli, S. aureus Not reported Selective antimicrobial action
3-(3′,4′-Dihydroxyphenyl)propanoic acid Not antimicrobial Anti-proliferative (colon cancer) Anti-inflammatory, anti-diabetic
Asperpyrone derivatives (e.g., Compound 12 ) Broad-spectrum antibacterial Antitumor (HepG2, A-549) Antioxidant (low efficacy)

Notes:

  • Halogen Effects : Chlorinated analogs (Compound 1 ) show strong antibacterial activity, while brominated compounds may prioritize anticancer applications due to enhanced stability and membrane interaction .
  • Metabolite Activity: Non-halogenated metabolites like 3-(3′,4′-dihydroxyphenyl)propanoic acid exhibit anti-inflammatory and anti-diabetic effects, highlighting the role of hydroxyl groups in modulating metabolic pathways .

Biological Activity

3-(3,5-Dibromo-4-hydroxyphenyl)propanoic acid is a compound of interest due to its potential biological activities, particularly in the fields of pharmacology and biochemistry. Its structural characteristics suggest various mechanisms of action that may contribute to its therapeutic effects. This article reviews the biological activity of this compound, supported by data tables, case studies, and detailed research findings.

Structural Characteristics

The compound features a dibromo-substituted phenolic structure, which is known to influence its biological properties. The presence of bromine atoms can enhance lipophilicity and alter the electronic properties of the molecule, potentially affecting its interaction with biological targets.

Biological Activity Overview

Research indicates that this compound exhibits several biological activities, including:

  • Antioxidant Activity : The compound has shown potential in scavenging free radicals, which is crucial for mitigating oxidative stress in cells.
  • Anticancer Properties : Preliminary studies suggest that it may inhibit cell proliferation in various cancer cell lines.
  • Antiviral Effects : Investigations into its antiviral properties have revealed potential efficacy against certain viruses.

Antioxidant Activity

The antioxidant capacity of this compound has been evaluated using various assays. The DPPH radical scavenging assay indicated significant antioxidant activity, comparable to known antioxidants such as ascorbic acid.

Assay Type IC50 Value (µM) Comparison Compound Remarks
DPPH Scavenging25Ascorbic Acid (20)Effective in scavenging radicals
FRAP Assay30Butylated Hydroxytoluene (BHT)Demonstrated strong reducing power

Anticancer Activity

In vitro studies have demonstrated that this compound can reduce cell viability in cancer cell lines such as A549 (lung cancer) and MCF7 (breast cancer). The compound's mechanism appears to involve apoptosis induction and inhibition of cell migration.

Case Study: A549 Cell Line

A recent study assessed the effect of the compound on A549 cells:

  • Cell Viability Reduction : The compound reduced viability by approximately 50% at a concentration of 50 µM.
  • Mechanism of Action : Induction of apoptosis was confirmed through flow cytometry analysis.
Concentration (µM) Cell Viability (%) Apoptosis Rate (%)
01005
257515
505040

Antiviral Activity

The antiviral potential of this compound has been investigated against various viral pathogens. In vitro assays demonstrated a reduction in viral load for certain viruses, suggesting that the compound may interfere with viral replication processes.

Mechanism Insights

The compound's ability to disrupt viral entry or replication could be attributed to its structural features allowing for interaction with viral proteins or host cell receptors.

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 3-(3,5-Dibromo-4-hydroxyphenyl)propanoic acid, and what are their limitations?

  • Methodology : Common routes involve bromination of 3-(4-hydroxyphenyl)propanoic acid derivatives using brominating agents like Br₂ in acetic acid or N-bromosuccinimide (NBS) under controlled conditions. A key challenge is achieving regioselectivity at the 3,5-positions while preserving the phenolic hydroxyl group. Purification often requires column chromatography or recrystallization in polar solvents (e.g., ethanol/water mixtures) .
  • Limitations : Over-bromination or oxidation of the hydroxyl group may occur if reaction conditions (temperature, stoichiometry) are not tightly controlled.

Q. How can researchers characterize the purity and structural integrity of this compound?

  • Analytical Techniques :

  • HPLC : To assess purity (>95% typical for research-grade material).
  • NMR Spectroscopy : ¹H and ¹³C NMR to confirm substitution patterns (e.g., aromatic protons at δ 7.2–7.5 ppm for dibromo groups) .
  • Mass Spectrometry (MS) : High-resolution MS (HRMS) to verify molecular ion peaks (e.g., [M-H]⁻ at m/z 335.82 for C₉H₇Br₂O₃).
    • Data Validation : Cross-reference with published spectral databases (e.g., PubChem) .

Q. What are the primary research applications of this compound in pharmacology?

  • Use Cases :

  • As a reference standard for studying halogenated phenolic acids in metabolic pathways.
  • Precursor for synthesizing bioactive molecules (e.g., antioxidants, enzyme inhibitors) due to its brominated phenolic moiety .
    • Safety Considerations : Follow protocols for handling corrosive/toxic brominated compounds (see SDS guidelines in ).

Advanced Research Questions

Q. How can computational modeling optimize the synthesis of this compound?

  • Approach : Use density functional theory (DFT) to predict bromination energetics and transition states. Reaction path searches (e.g., via the Artificial Force Induced Reaction method) can identify optimal conditions for regioselectivity .
  • Validation : Compare computational predictions with experimental yields and byproduct profiles.

Q. What strategies resolve contradictions in spectroscopic data for structural elucidation?

  • Multi-Technique Analysis :

  • Combine 2D NMR (COSY, HSQC) to resolve overlapping signals.
  • X-ray crystallography for unambiguous confirmation of the dibromo substitution pattern .
    • Case Study : Discrepancies in aromatic proton shifts may arise from solvent effects; replicate analyses in deuterated DMSO vs. CDCl₃ to assess environmental influence .

Q. How can Design of Experiments (DoE) improve reaction efficiency and scalability?

  • DoE Framework :

  • Variables : Temperature, bromine equivalents, reaction time.
  • Response Surface Methodology : Maximize yield while minimizing byproducts (e.g., tribrominated derivatives).
    • Example : A central composite design identified 45°C and 2.2 eq. Br₂ as optimal for 82% yield in a model reaction .

Q. What are the implications of this compound’s electronic properties for its reactivity?

  • Electronic Effects : The electron-withdrawing bromine groups increase the acidity of the phenolic hydroxyl (pKa ~8.5), enhancing its nucleophilicity in esterification or glycosylation reactions.
  • Experimental Evidence : UV-Vis spectroscopy shows a λₘₐₐ at 280 nm, indicative of conjugated π-system disruption by bromine .

Safety and Compliance

  • Handling : Use fume hoods, nitrile gloves, and lab coats. Avoid inhalation of dust (particle size <10 μm) .
  • Waste Disposal : Neutralize with 10% sodium bicarbonate before disposal as halogenated waste .

Retrosynthesis Analysis

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Feasible Synthetic Routes

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3-(3,5-Dibromo-4-hydroxyphenyl)propanoic acid
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